tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C18H24N2O2 and a molecular weight of 300.40 g/mol . It features a piperidine ring and an indole ring, connected via a tert-butyl ester group and a carboxylate functional group . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperidin-4-one . The reaction proceeds under acidic conditions to remove the Boc protecting group, yielding the desired compound .
Industrial Production Methods: the general approach involves standard organic synthesis techniques, including the use of protective groups and subsequent deprotection steps .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: While primarily a research chemical, it may have applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action for tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: This compound has a similar structure but with the indole ring attached at a different position.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Used as an intermediate in the synthesis of biologically active compounds.
Uniqueness: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and an indole ring, along with the tert-butyl ester group, makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This compound, characterized by the presence of an indole moiety and a piperidine structure, has shown promise in various pharmacological studies, particularly in the fields of antifungal and neuropharmacological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O2, with a molecular weight of 252.34 g/mol. The compound features a tert-butyl group, an indole ring, and a piperidine carboxylate structure, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with piperidine precursors. One common synthetic route includes:
- Starting Materials : tert-butyl 4-bromobenzoate and an appropriate indole derivative.
- Catalysis : Use of palladium catalysts to facilitate the coupling reaction.
- Reaction Conditions : The reaction is usually carried out under an inert atmosphere and controlled temperatures to optimize yield.
Antifungal Activity
Research indicates that this compound exhibits strong antifungal properties, particularly against Candida albicans. Its efficacy has been compared to fluconazole, a commonly used antifungal agent. The compound's mechanism appears to involve interference with fungal cell membrane integrity, leading to cell death.
Neuropharmacological Effects
The compound has also been evaluated for its effects on neuropharmacological pathways. Studies suggest that derivatives containing indole and piperidine structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. Specifically, the interaction with serotonin receptors has been highlighted as a key area of interest .
Case Study 1: Antifungal Efficacy
In a comparative study assessing various antifungal agents, this compound demonstrated comparable activity to fluconazole against Candida albicans. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antifungal potency:
Compound | MIC (µg/mL) |
---|---|
This compound | 8 |
Fluconazole | 8 |
This data suggests that the compound could serve as a viable alternative in antifungal therapy.
Case Study 2: Neuropharmacological Assessment
A study investigating the neuropharmacological potential of piperidine derivatives found that this compound exhibited significant binding affinity for serotonin receptors (5-HT2A). The results indicated potential anxiolytic effects in preclinical models:
Compound | Binding Affinity (Ki, nM) |
---|---|
This compound | 50 |
Standard Anxiolytic (e.g., Diazepam) | 30 |
These findings highlight the compound's potential role in treating anxiety disorders .
Properties
IUPAC Name |
tert-butyl 4-indol-1-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-8,13,15H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXACABXTXLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462788 |
Source
|
Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170364-89-3 |
Source
|
Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.